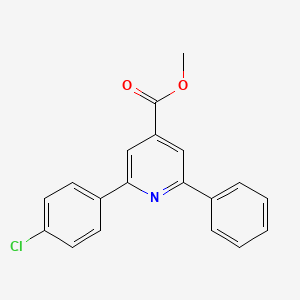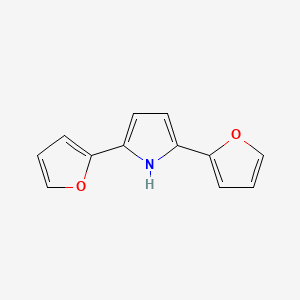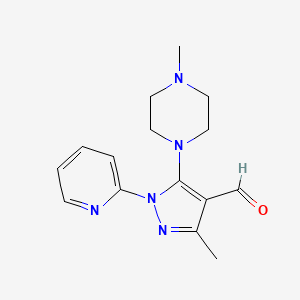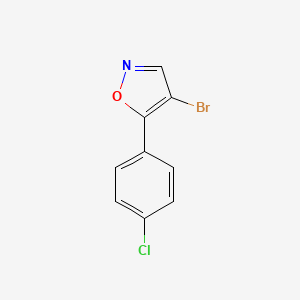
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorophenyl group and a phenyl group, along with a carboxylate ester functional group
Vorbereitungsmethoden
The synthesis of Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the study of biological processes and interactions. Its ability to interact with various biological targets makes it a useful tool in biochemical research.
Medicine: Potential applications in drug discovery and development. The compound’s structure may be modified to create new pharmaceuticals with desired therapeutic properties.
Industry: Used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(4-fluorophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-(4-methylphenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom.
Eigenschaften
Molekularformel |
C19H14ClNO2 |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c1-23-19(22)15-11-17(13-5-3-2-4-6-13)21-18(12-15)14-7-9-16(20)10-8-14/h2-12H,1H3 |
InChI-Schlüssel |
LOBPFIYNCPFAFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)

![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)

![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)
